[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Overview
Description
The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic chemical with a complex structure. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. This is often achieved through the cyclization of appropriate precursors under controlled conditions, followed by the introduction of amino and acetyl groups. The ethyl-carbamic acid tert-butyl ester moiety is then attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions such as temperature, pressure, and pH. The processes often involve batch or continuous flow reactors, ensuring high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or oxidizing agents like KMnO4.
Reduction: It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Solvents: Common solvents include dichloromethane, methanol, and water.
Major Products
Oxidation Products: Formation of N-oxides or carboxylic acids.
Reduction Products: Amines or alcohols depending on the extent of reduction.
Substitution Products: Varied depending on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
This compound is widely used in:
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential as a drug candidate due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and carbamic acid ester groups play a crucial role in binding to these targets, often leading to inhibition or modulation of biological pathways. This interaction is highly dependent on the three-dimensional structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
[3-(2-Acetylamino)-piperidin-1-yl]-ethyl-carbamic acid tert-butyl ester
Uniqueness
Compared to these similar compounds, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is unique in its specific substitution pattern on the piperidine ring and the combination of functional groups. This uniqueness often results in distinct biological activity and different reactivity in chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOIGOVICNSBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119987 | |
Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353987-19-5 | |
Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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